![molecular formula C11H9Br2N3 B6344627 3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole CAS No. 1240590-73-1](/img/structure/B6344627.png)
3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole is a unique chemical compound known for its notable reactivity and versatility in various scientific fields
Preparation Methods
This compound can be synthesized through a series of well-defined synthetic routes:
Synthetic Routes
A common method starts with the formation of the 1,2,4-triazole ring followed by electrophilic bromination to introduce bromine atoms at the 3 and 5 positions. The phenylprop-2-en-1-yl group can be attached via a series of palladium-catalyzed cross-coupling reactions.
Industrial Production
Industrial methods often utilize microwave-assisted synthesis to improve yield and reduce reaction times, allowing large-scale production with consistent quality.
Chemical Reactions Analysis
3,5-Dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole undergoes several types of reactions due to the presence of multiple reactive sites:
Oxidation
Can be oxidized at the phenylprop-2-en-1-yl group using oxidizing agents like potassium permanganate, forming epoxides and other oxygenated derivatives.
Reduction
Reductive conditions can remove bromine atoms or reduce the double bonds in the phenylprop-2-en-1-yl group, often using reagents like sodium borohydride.
Substitution
The bromine atoms in the triazole ring can be substituted with nucleophiles, such as amino or alkyl groups, under mild conditions. Common reagents include potassium tert-butoxide.
Major Products
Depending on the reaction, products can range from epoxides, reduced triazole derivatives, to various substituted triazoles.
Scientific Research Applications
This compound has diverse applications across several scientific domains:
Chemistry
Acts as a precursor in the synthesis of more complex molecules and a reagent in various organic reactions.
Biology
The triazole moiety is significant in the design of biologically active compounds, including antifungal and antibacterial agents.
Medicine
Its derivatives are investigated for potential therapeutic uses, such as anticancer and antiviral agents, due to their ability to interact with biological macromolecules.
Industry
Used in the development of advanced materials, including polymers and resins with enhanced properties.
Mechanism of Action
The mechanism by which 3,5-dibromo-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,2,4-triazole exerts its effects is primarily through:
Molecular Targets
Often interacts with enzymes and receptors due to its structural complexity, modulating their activity.
Pathways Involved
Inhibits or activates specific signaling pathways, influencing cellular processes like apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Comparing this compound with others highlights its uniqueness:
Similar Compounds
Compounds like 3,5-dibromo-1H-1,2,4-triazole and 1-(2E)-3-phenylprop-2-en-1-yl-1H-1,2,4-triazole share structural similarities.
Uniqueness
The combination of dibromo and phenylprop-2-en-1-yl substituents offers distinct chemical reactivity and enhanced application potential, making it a valuable compound in various research and industrial contexts.
Fascinating stuff, right? What's your next deep dive?
Properties
IUPAC Name |
3,5-dibromo-1-[(E)-3-phenylprop-2-enyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N3/c12-10-14-11(13)16(15-10)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMXISOYVRTXPM-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

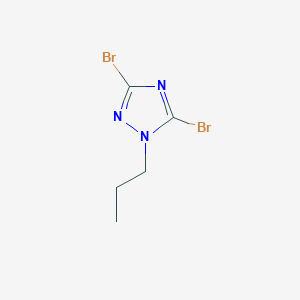
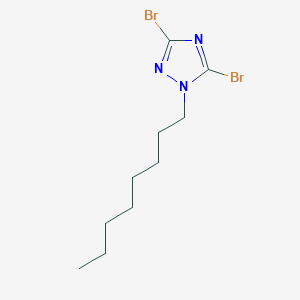
![3,5-Dibromo-1-[4-(3-chlorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B6344585.png)
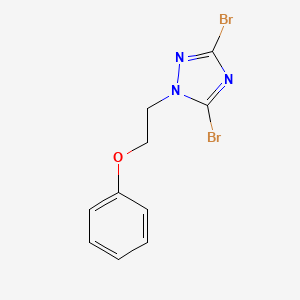
![3,5-Dibromo-1-[2-(1,3-dioxolan-2-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B6344593.png)
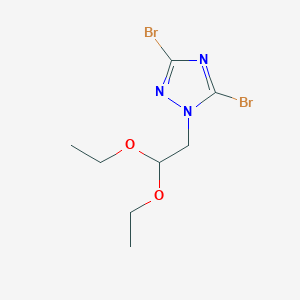
![3,5-Dibromo-1-[(3-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344609.png)
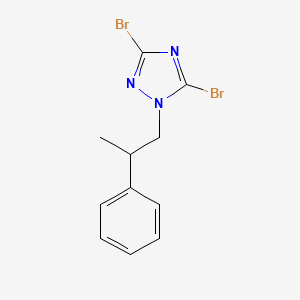
![3,5-Dibromo-1-[(2,4,5-trifluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344624.png)
![3,5-Dibromo-1-[(4-chloro-3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344634.png)
![3,5-Dibromo-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344636.png)
![3,5-Dibromo-1-{[3-chloro-4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6344637.png)
![3,5-Dibromo-1-[(4-tert-butylphenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6344655.png)
